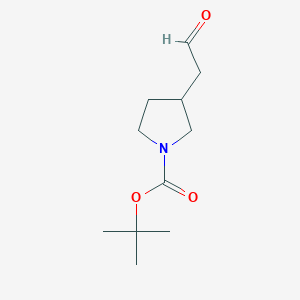

Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h7,9H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZCYZRSVIZGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697021 | |

| Record name | tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890849-28-2 | |

| Record name | 1,1-Dimethylethyl 3-(2-oxoethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890849-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of (S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

Introduction: The Significance of a Chiral Building Block

(S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate is a crucial chiral intermediate in modern drug discovery and development.[1][2] The pyrrolidine ring is a privileged scaffold, a five-membered nitrogen heterocycle frequently incorporated into bioactive molecules to enhance properties such as potency, selectivity, and pharmacokinetic profiles.[3][4] The stereocenter at the C3 position and the reactive aldehyde functionality make this molecule a versatile synthon for constructing complex molecular architectures, particularly in the development of novel therapeutics for a range of human diseases.[3][4]

This guide provides a detailed examination of the primary synthetic route to this valuable compound: the selective oxidation of its corresponding primary alcohol precursor, (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. We will delve into the mechanistic underpinnings of various field-proven oxidation methodologies, offering detailed protocols and a comparative analysis to inform reagent selection and experimental design for researchers and drug development professionals.

Core Synthetic Strategy: Selective Alcohol Oxidation

The synthesis of (S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate hinges on a single, critical transformation: the oxidation of a primary alcohol to an aldehyde. The principal challenge lies in achieving this conversion with high selectivity, preventing over-oxidation to the corresponding carboxylic acid. Furthermore, the chosen method must be mild enough to preserve the acid-labile tert-butyloxycarbonyl (Boc) protecting group and maintain the stereochemical integrity of the chiral center.

Caption: General workflow for the synthesis of the target aldehyde.

The precursor alcohol, (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, is readily accessible and can be obtained from commercial suppliers or synthesized from related pyrrolidine derivatives. This guide will focus on the pivotal oxidation step, comparing three of the most effective and widely adopted methodologies: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Parikh-Doering Oxidation.

Methodology 1: The Swern Oxidation

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes under exceptionally mild conditions.[5][6] It is renowned for its broad functional group compatibility and high yields.[7][8] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile—typically oxalyl chloride—at cryogenic temperatures (-78 °C).[5][6]

Mechanistic Rationale

The causality behind the Swern protocol involves a two-part mechanism.[6] First, DMSO reacts with oxalyl chloride at low temperature to form the highly reactive electrophilic species, chloro(dimethyl)sulfonium chloride, after the decomposition of an initial intermediate and release of CO and CO2 gases.[7][8] The alcohol then attacks this species to form a key alkoxysulfonium salt. In the final step, the addition of a hindered organic base, such as triethylamine (Et₃N), facilitates an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7] The cryogenic temperature is critical for controlling the stability of the reactive intermediates.

Caption: Key stages of the Swern Oxidation protocol.

Detailed Experimental Protocol: Swern Oxidation

-

Reactor Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous dichloromethane (DCM).

-

Activation: The flask is cooled to -78 °C using a dry ice/acetone bath. Oxalyl chloride (1.5 equiv.) is added dropwise, followed by the slow, dropwise addition of anhydrous DMSO (2.5-3.0 equiv.). The mixture is stirred for 15-30 minutes at -78 °C.[5]

-

Alcohol Addition: A solution of (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 equiv.) in a small volume of anhydrous DCM is added dropwise to the activated mixture, maintaining the temperature at -78 °C. The reaction is stirred for another 30-45 minutes.[5]

-

Elimination: Triethylamine (5.0-7.0 equiv.) is added dropwise. The reaction mixture may become thick.

-

Workup: The reaction is allowed to warm to room temperature. Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

Purification: The crude product is typically purified by silica gel column chromatography.

Methodology 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and convenient alternative that avoids the need for cryogenic temperatures and toxic chromium reagents.[9][10] The reaction employs Dess-Martin periodinane (DMP), a hypervalent iodine(V) reagent, to oxidize primary alcohols to aldehydes with high efficiency.[10][11]

Mechanistic Rationale

The reaction is typically performed in chlorinated solvents like dichloromethane at room temperature and is often complete within a few hours.[9][10] The mechanism involves an initial ligand exchange where the alcohol displaces one of the acetate groups on the iodine center. A subsequent intramolecular proton transfer, often facilitated by the displaced acetate, leads to the formation of the aldehyde, iodinane, and acetic acid through reductive elimination. The mildness of the reaction preserves most common functional and protecting groups.

Detailed Experimental Protocol: Dess-Martin Oxidation

-

Reactor Setup: To a solution of (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin periodinane (1.1-1.5 equiv.) portion-wise at room temperature.

-

Reaction: The resulting suspension is stirred vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is stirred until the layers become clear.

-

Extraction: The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The residue is purified by silica gel column chromatography to afford the pure aldehyde.

Methodology 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another "activated DMSO" method that serves as an excellent alternative to the Swern oxidation, most notably because it can be performed at temperatures ranging from 0 °C to room temperature, thus avoiding cryogenic conditions.[12] The reaction uses the sulfur trioxide pyridine complex (SO₃•Py) to activate DMSO.[13][14]

Mechanistic Rationale

The mechanism begins with the reaction of DMSO and the SO₃•Py complex to form an electrophilic sulfur intermediate.[12][15] The alcohol substrate performs a nucleophilic attack on this intermediate. The addition of a base, typically triethylamine or diisopropylethylamine, deprotonates the resulting alkoxysulfonium ion to form a sulfur ylide.[12] This ylide then undergoes a rearrangement via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and the protonated base.[14]

Detailed Experimental Protocol: Parikh-Doering Oxidation

-

Reactor Setup: In a flame-dried flask under nitrogen, dissolve (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 equiv.) and a hindered base like diisopropylethylamine (DIPEA, ~7 equiv.) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfur trioxide-pyridine complex (SO₃•Py, ~4 equiv.) portion-wise.[14]

-

DMSO Addition: Add anhydrous DMSO (~14 equiv.) dropwise to the suspension.[14]

-

Reaction: Stir the mixture at 0 °C for approximately 30-60 minutes, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Workup: Pour the reaction mixture into brine and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[14]

-

Purification: The crude aldehyde is purified by silica gel column chromatography.

Comparative Analysis and Data Summary

The choice of oxidation method depends on factors such as scale, available equipment, substrate sensitivity, and desired operational simplicity.

| Parameter | Swern Oxidation | Dess-Martin (DMP) Oxidation | Parikh-Doering Oxidation |

| Oxidant | Activated DMSO | Dess-Martin Periodinane (Iodine(V)) | Activated DMSO |

| Activator | Oxalyl Chloride / TFAA | N/A | SO₃•Pyridine Complex |

| Temp. | -78 °C (Cryogenic)[5] | Room Temperature[9] | 0 °C to Room Temp.[12] |

| Key Byproducts | Dimethyl sulfide (malodorous), CO, CO₂[7] | Iodinane, Acetic Acid[9] | Dimethyl sulfide (malodorous)[14] |

| Advantages | High yields, excellent functional group tolerance, widely used.[5][8] | Very mild, operationally simple (no cryogenic setup), easy workup.[9][10] | Avoids cryogenic temperatures, mild conditions.[12][13] |

| Disadvantages | Requires -78 °C, produces toxic gas and a foul odor, can be exothermic.[7][16] | Reagent is expensive and potentially explosive under certain conditions.[17] | Can require a large excess of reagents for high conversion.[12] |

Product Characterization Data:

-

Compound Name: (S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

-

Molecular Formula: C₁₁H₁₉NO₃[18]

-

Molar Mass: 213.27 g/mol [18]

Conclusion

The synthesis of (S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate is most effectively achieved through the selective oxidation of the corresponding primary alcohol. The Swern, Dess-Martin, and Parikh-Doering oxidations all represent robust and reliable methods for this transformation. The Swern oxidation is a powerful tool but requires specialized cryogenic equipment. The Dess-Martin oxidation offers supreme operational simplicity and mildness, making it ideal for small-scale and discovery chemistry applications. The Parikh-Doering oxidation provides a valuable compromise, offering the benefits of an activated-DMSO reaction without the need for cryogenic temperatures, rendering it highly practical for various laboratory settings. The selection of the optimal method should be guided by a careful consideration of the experimental constraints and the specific requirements of the synthetic campaign.

References

-

Parikh–Doering oxidation - Wikipedia. Available at: [Link]

-

Parikh–Doering oxidation - Grokipedia. Available at: [Link]

-

Parikh-Doering Oxidation - NROChemistry. Available at: [Link]

-

CHEM 330 Topics Discussed on Nov. 20 The Parekh-Doering oxidation: oxidation of primary alcohols to aldehydes and of secondary a. Available at: [Link]

-

Parikh-Doering oxidation - YouTube. Available at: [Link]

-

Dess–Martin oxidation - Wikipedia. Available at: [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. Available at: [Link]

-

Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]

-

Swern oxidation - Wikipedia. Available at: [Link]

- [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v76p0084

-

Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory - ResearchGate. Available at: [Link]

-

Swern Oxidation: Reaction Mechanism | NROChemistry. Available at: [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

-

Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate - PubChemLite. Available at: [Link]

-

A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - MDPI. Available at: [Link]

-

tert-butyl (3S)-3-(2-oxoethyl)pyrrolidine-1-carboxylate Request for Quotation - ChemBK. Available at: [Link]

- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. Available at: [Link]

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.

-

tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S - PubChem. Available at: [Link]

-

3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - MDPI. Available at: [Link]

-

Drug Discovery Solutions - BioSolveIT. Available at: [Link]

-

2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - MDPI. Available at: [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Tert-butyl (2s)-2-[(1s)-1-hydroxyethyl]pyrrolidine-1-carboxylate - PubChemLite. Available at: [Link]

Sources

- 1. biosolveit.de [biosolveit.de]

- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. chembk.com [chembk.com]

A Technical Guide to Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in modern medicinal chemistry. This guide will delve into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on providing practical insights for professionals in the field of drug development.

Core Identity and Physicochemical Properties

This compound is a Boc-protected pyrrolidine derivative featuring a reactive aldehyde functionality. This unique combination of a chiral scaffold and an electrophilic handle makes it a versatile intermediate for the synthesis of complex molecular architectures.

The most commonly utilized form of this compound is the (S)-enantiomer.

CAS Number:

-

(S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate: 1374673-90-1[1]

Molecular Formula: C₁₁H₁₉NO₃[1]

Molecular Weight: 213.27 g/mol [1]

While specific, experimentally determined physical properties for this compound are not widely published, the following table summarizes key computed and expected properties based on its structure and data from similar compounds.

| Property | Value/Information | Source |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Boiling Point | Predicted to be high; likely to decompose upon distillation at atmospheric pressure | Computational Prediction |

| Solubility | Expected to be soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Inferred from similar compounds |

| XlogP | ~1.1 | [2] |

| Topological Polar Surface Area | 46.6 Ų | [2] |

Synthesis of this compound

The primary and most efficient route to this compound is through the selective oxidation of the corresponding primary alcohol, (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is accessible through multi-step synthetic sequences, often starting from commercially available chiral building blocks.

Two of the most reliable and widely employed oxidation methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The choice between these methods often depends on the scale of the reaction, the desired purity of the final product, and the laboratory's capabilities for handling the reagents and byproducts.

Swern Oxidation Protocol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to effect the oxidation. It is known for its mild conditions and broad functional group tolerance.

Experimental Protocol: Swern Oxidation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (e.g., nitrogen or argon) is charged with dichloromethane (DCM).

-

Oxalyl Chloride Addition: The DCM is cooled to -78 °C using a dry ice/acetone bath. A solution of oxalyl chloride (1.5-2.0 equivalents) in DCM is added dropwise via an addition funnel, maintaining the internal temperature below -60 °C.

-

DMSO Addition: A solution of anhydrous DMSO (2.5-3.0 equivalents) in DCM is then added dropwise, again ensuring the temperature remains below -60 °C. The reaction is stirred for 15-30 minutes at this temperature.

-

Alcohol Addition: A solution of (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in DCM is added slowly to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Base Quenching: After the reaction is complete, triethylamine (5.0 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature.

-

Work-up: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

Purification: The crude product is typically purified by silica gel column chromatography to afford the pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): This is critical to prevent the decomposition of the reactive intermediate, the chlorosulfonium salt, and to minimize side reactions.

-

Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent quenching of the reactive intermediates.

-

Triethylamine: This hindered organic base is used to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction that forms the aldehyde and dimethyl sulfide.

Dess-Martin Periodinane (DMP) Oxidation Protocol

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, as the oxidant. This method is advantageous due to its mild, neutral conditions and often simpler work-up procedure compared to the Swern oxidation.

Experimental Protocol: Dess-Martin Oxidation

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar under an inert atmosphere is charged with a solution of (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

DMP Addition: Dess-Martin periodinane (1.1-1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by TLC.

-

Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude aldehyde is purified by silica gel column chromatography.

Causality Behind Experimental Choices:

-

Stoichiometric DMP: The reaction typically requires a slight excess of DMP to ensure complete conversion of the alcohol.

-

Sodium Thiosulfate Quench: This reagent is used to reduce the excess DMP and the iodinane byproduct to more soluble forms, facilitating their removal during the aqueous work-up.

-

Sodium Bicarbonate: The reaction produces acetic acid as a byproduct, and the bicarbonate solution neutralizes it.

Diagram of Synthetic Pathways:

Caption: Common synthetic routes to the target aldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in the synthesis of biologically active molecules. Its chiral pyrrolidine core is a common motif in many pharmaceuticals.

Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. Inhibitors of JAKs have emerged as an important class of drugs for the treatment of autoimmune diseases and certain cancers. The pyrrolidine scaffold is a key structural element in several JAK inhibitors. While direct use of the title compound in a specific, publicly disclosed synthesis of a marketed JAK inhibitor is not readily found, its structural motifs are highly relevant. For example, the synthesis of tofacitinib, a known JAK inhibitor, involves a chiral piperidine core, highlighting the importance of such saturated nitrogen heterocycles in this class of drugs. The aldehyde functionality of this compound can be readily converted to various functional groups necessary for building the complex structures of JAK inhibitors.

Diagram of Potential Application in JAK Inhibitor Synthesis:

Caption: General synthetic utility in constructing JAK inhibitor scaffolds.

Precursor for Antiviral Agents

The pyrrolidine ring is a privileged scaffold in a variety of antiviral compounds. The aldehyde group in this compound can be used to introduce side chains and other functional groups that are crucial for antiviral activity. For instance, it can undergo reductive amination to introduce various amine-containing fragments or be used in olefination reactions to build carbon-carbon bonds. These transformations are fundamental in the synthesis of complex molecules with potential antiviral properties.

Safety, Handling, and Storage

Currently, a specific, comprehensive safety data sheet (SDS) for this compound is not widely available. However, based on the safety profiles of structurally related compounds, such as N-Boc-3-pyrrolidinone and other aldehydes, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract. They may also be harmful if swallowed or inhaled. Due to the lack of specific toxicity data, this compound should be handled with care.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. For long-term storage, refrigeration is recommended.

Spectral Data

Detailed, experimentally verified spectral data for this compound is not consistently reported in publicly accessible databases. The following are expected characteristic spectral features based on its structure:

-

¹H NMR: The spectrum would be expected to show a characteristic signal for the aldehydic proton (CHO) in the downfield region (around 9.5-10.0 ppm). The protons of the pyrrolidine ring would appear as a complex multiplet, and a singlet for the nine protons of the tert-butyl group would be observed around 1.4 ppm.

-

¹³C NMR: A signal for the carbonyl carbon of the aldehyde would be expected around 200 ppm. The carbonyl carbon of the Boc group would appear around 154 ppm, and the quaternary carbon of the tert-butyl group around 80 ppm. Signals for the carbons of the pyrrolidine ring would also be present.

-

IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm⁻¹. Another strong C=O stretch for the carbamate of the Boc group would be observed around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak or a peak corresponding to [M+H]⁺.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its synthesis via the oxidation of the corresponding alcohol is well-established, with reliable protocols available. The presence of both a chiral pyrrolidine scaffold and a reactive aldehyde functionality allows for its incorporation into a wide range of complex target molecules, including potential JAK inhibitors and antiviral agents. As with any chemical reagent, proper handling and safety precautions are essential. This guide provides a solid foundation for researchers and scientists looking to utilize this important synthetic intermediate in their work.

References

-

ChemBK. tert-butyl (3S)-3-(2-oxoethyl)pyrrolidine-1-carboxylate Request for Quotation. Available from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 471360, Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved November 16, 2023 from [Link].

-

ChemBK. (S)-TERT-BUTYL 3-(2-OXOETHYL)PYRROLIDINE-1-CARBOXYLATE. Available from: [Link]

Sources

N-Boc-3-(2-oxoethyl)pyrrolidine: A Comprehensive Technical Guide for Advanced Synthesis

Foreword: Unveiling a Versatile Building Block in Modern Drug Discovery

N-Boc-3-(2-oxoethyl)pyrrolidine, a chiral aldehyde featuring a Boc-protected pyrrolidine core, has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its unique structural architecture, combining a reactive aldehyde functionality with a conformationally constrained saturated heterocycle, offers a versatile scaffold for the construction of novel therapeutics. This guide provides an in-depth exploration of the physical and chemical properties of this compound, grounded in established synthetic methodologies and spectroscopic analysis. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation pharmaceuticals. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs, and the strategic introduction of an aldehyde at the 3-position opens a gateway to a vast chemical space for lead optimization and the development of potent and selective drug candidates.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physicochemical properties of N-Boc-3-(2-oxoethyl)pyrrolidine is paramount for its effective utilization in synthetic campaigns. These properties dictate its handling, storage, reactivity, and purification.

Structural and Molecular Data

The fundamental characteristics of the (S)-enantiomer of N-Boc-3-(2-oxoethyl)pyrrolidine are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate | |

| CAS Number | 1374673-90-1 | |

| Molecular Formula | C₁₁H₁₉NO₃ | |

| Molecular Weight | 213.27 g/mol | |

| Canonical SMILES | C(C)OC(=O)N1CCC1 | |

| Appearance | Expected to be an oil or a low-melting solid |

Note: Experimental physical properties such as melting point, boiling point, and density for N-Boc-3-(2-oxoethyl)pyrrolidine are not widely reported in publicly available literature, which is common for reactive intermediates. These properties are typically determined on a case-by-case basis in a laboratory setting.

Solubility Profile

Based on its chemical structure, a qualitative solubility profile can be predicted. The presence of the large, nonpolar tert-butoxycarbonyl (Boc) group and the aliphatic pyrrolidine ring suggests good solubility in a range of common organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Halogenated Solvents | High | (e.g., Dichloromethane, Chloroform) |

| Ethers | High | (e.g., Diethyl ether, Tetrahydrofuran) |

| Esters | High | (e.g., Ethyl acetate) |

| Aprotic Polar Solvents | Moderate to High | (e.g., Acetonitrile, Dimethylformamide) |

| Alcohols | Moderate | (e.g., Methanol, Ethanol) |

| Water | Low | The hydrophobic Boc group and hydrocarbon backbone limit aqueous solubility. |

This solubility profile is a critical consideration for reaction setup, work-up procedures, and chromatographic purification.

Synthesis and Spectroscopic Characterization: From Precursor to Product

The most logical and commonly employed synthetic route to N-Boc-3-(2-oxoethyl)pyrrolidine involves the oxidation of the corresponding primary alcohol, (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor-product relationship is central to understanding the preparation and characterization of the target aldehyde.

Synthetic Pathway: A Controlled Oxidation

The transformation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Several modern oxidation protocols are well-suited for this purpose.

Caption: Figure 1. General synthetic scheme for N-Boc-3-(2-oxoethyl)pyrrolidine.

Expert Insight: The choice of oxidant is critical to the success of this synthesis. Dess-Martin periodinane (DMP) is a favored reagent due to its high selectivity for primary alcohols and its operational simplicity. Swern oxidation or the use of sulfur trioxide pyridine complex are also excellent alternatives that proceed under mild conditions and are compatible with the Boc protecting group. The causality behind this choice lies in the need to avoid harsh, acidic, or high-temperature conditions that could either cleave the acid-labile Boc group or promote side reactions.

Experimental Protocol: Dess-Martin Oxidation

The following is a representative, self-validating protocol for the synthesis of N-Boc-3-(2-oxoethyl)pyrrolidine.

Materials:

-

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-(2-oxoethyl)pyrrolidine as a colorless oil or white solid.

Caption: Figure 2. Step-by-step experimental workflow for the synthesis.

Spectroscopic Characterization

The structural integrity of the synthesized N-Boc-3-(2-oxoethyl)pyrrolidine must be confirmed through rigorous spectroscopic analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most telling signal in the ¹H NMR spectrum is the aldehyde proton, which is expected to appear as a triplet around 9.8 ppm. The protons of the -CH₂-CHO group should appear as a doublet of doublets. The spectrum will also show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9 protons) and the pyrrolidine ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon will exhibit a characteristic downfield shift, typically in the range of 200-205 ppm. The carbon of the Boc carbonyl will appear around 155 ppm, and the quaternary carbon of the Boc group will be around 80 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong, sharp absorption band for the aldehyde C=O stretch, typically around 1720-1740 cm⁻¹. Another strong absorption for the carbamate C=O of the Boc group will be present around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecule [M+H]⁺ at m/z 214.14, confirming the molecular weight of the compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of N-Boc-3-(2-oxoethyl)pyrrolidine is dominated by the aldehyde functionality, making it a valuable synthon for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reactions of the Aldehyde Group

-

Reductive Amination: This is arguably one of the most important reactions of this building block. The aldehyde can be reductively aminated with a wide range of primary and secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to introduce diverse side chains, which is a common strategy in drug discovery for exploring structure-activity relationships.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various alkenes, providing access to compounds with extended carbon skeletons.

-

Aldol and Related Condensation Reactions: The aldehyde can participate in aldol reactions with enolates or other nucleophiles to form new carbon-carbon bonds and introduce additional stereocenters.

-

Grignard and Organolithium Additions: Reaction with organometallic reagents provides access to a variety of secondary alcohols, which can be further functionalized.

Stability and Handling Considerations

-

Stability of the Boc Group: The tert-butoxycarbonyl protecting group is stable to the mild basic and neutral conditions of many of the reactions involving the aldehyde. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent), which is often a desired step in a multi-step synthesis to reveal the pyrrolidine nitrogen for further elaboration.

-

Aldehyde Stability: Aldehydes can be prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Therefore, it is recommended to store N-Boc-3-(2-oxoethyl)pyrrolidine under an inert atmosphere at low temperatures to maintain its purity and reactivity.

Applications in Drug Discovery and Medicinal Chemistry

The N-Boc-3-(2-oxoethyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its frequent appearance in biologically active molecules. The pyrrolidine ring provides a three-dimensional structure that can effectively orient substituents to interact with biological targets.

Areas of Application:

-

Neurological Disorders: The pyrrolidine core is a key component of many compounds targeting the central nervous system.

-

Antiviral and Antibacterial Agents: The ability to introduce diverse functionality via the aldehyde handle allows for the synthesis of libraries of compounds for screening against various pathogens.

-

Enzyme Inhibitors: The rigid pyrrolidine scaffold can serve as a template for the design of potent and selective enzyme inhibitors.

The versatility of N-Boc-3-(2-oxoethyl)pyrrolidine as a synthetic intermediate makes it an invaluable tool for the rapid generation of diverse molecular architectures, accelerating the drug discovery process.

Conclusion

N-Boc-3-(2-oxoethyl)pyrrolidine stands as a testament to the power of strategic molecular design in modern organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of the aldehyde group and the stability of the Boc protecting group, provides a robust platform for the synthesis of complex and biologically relevant molecules. This guide has sought to provide a comprehensive overview of its physical and chemical properties, grounded in practical synthetic considerations and detailed characterization. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and versatile building blocks will undoubtedly increase, solidifying the role of N-Boc-3-(2-oxoethyl)pyrrolidine as a key player in the future of drug discovery.

References

Due to the nature of this compound as a synthetic intermediate, comprehensive data is often found within patents and supplier information rather than dedicated peer-reviewed articles. The following references provide context for related compounds and general methodologies.

- CAS Number 1374673-90-1: This identifier is assigned to (S)-tert-butyl 3-(2-oxoethyl)

- General Synthesis of Pyrrolidines: For a broader understanding of pyrrolidine synthesis, refer to comprehensive organic chemistry textbooks and review articles on heterocyclic chemistry.

- Dess-Martin Periodinane Oxidation: Dess, D. B.; Martin, J. C. J. Org. Chem.1983, 48 (22), 4155–4156. (This is the original reference for the Dess-Martin periodinane reagent).

- Boc-Protection and Deprotection: Comprehensive Organic Transformations, by Richard C. Larock, provides detailed protocols and conditions for the use of the Boc protecting group.

- Reductive Amination: For a review on reductive amination, see: Baxter, E. W.; Reitz, A. B. Org. React.2002, 59, 1.

An In-Depth Technical Guide to Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. With a molecular weight of 213.27 g/mol and the chemical formula C₁₁H₁₉NO₃, this versatile intermediate is instrumental in the synthesis of complex nitrogen-containing heterocyclic compounds.[1] This document delves into its chemical properties, synthesis, and critical role in the development of novel therapeutics, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. This structural feature is a key reason why numerous approved drugs, including those for treating hypertension, bacterial infections, and neurological disorders, incorporate the pyrrolidine motif.

This compound, often referred to as N-Boc-3-(2-oxoethyl)pyrrolidine, is a particularly valuable derivative. The presence of a reactive aldehyde functionality at the 3-position, coupled with the protecting tert-butoxycarbonyl (Boc) group on the nitrogen, makes it an ideal synthon for introducing the pyrrolidine core into larger, more complex molecules. The Boc group ensures stability during initial reaction steps and can be readily removed under acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 213.27 g/mol | |

| Molecular Formula | C₁₁H₁₉NO₃ | |

| CAS Number | 1374673-90-1 ((S)-enantiomer) | |

| 170491-62-0 (racemate) | ||

| Appearance | Colorless to light yellow oil | |

| Storage | 2-8°C |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. While a comprehensive dataset is best obtained from direct experimental analysis, typical spectroscopic data are as follows:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.7 ppm), the protons of the pyrrolidine ring, and the nine equivalent protons of the tert-butyl group (around 1.4 ppm).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit a downfield signal for the aldehyde carbonyl carbon (around 200 ppm), signals for the pyrrolidine ring carbons, and the characteristic signals for the tert-butoxycarbonyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the aldehyde C=O stretch (typically around 1725 cm⁻¹) and the urethane C=O stretch of the Boc group (around 1690 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and efficient route to this compound involves the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is often synthesized from commercially available starting materials.[2] Two of the most reliable and widely used oxidation methods in modern organic synthesis are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The choice between these methods often depends on the scale of the reaction, the desired purity of the product, and the available laboratory resources.

Start [label="tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Swern [label="Swern Oxidation"]; DMP [label="Dess-Martin Oxidation"]; Product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Oxidation; Oxidation -> Swern [label="Method 1"]; Oxidation -> DMP [label="Method 2"]; Swern -> Product; DMP -> Product; }

Caption: Synthetic pathways to the target aldehyde.Experimental Protocol: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by quenching with a hindered base such as triethylamine.[3] This method is particularly advantageous as it avoids the use of heavy metals and typically results in high yields with minimal over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

-

Preparation: To a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO (4 equivalents) in DCM dropwise. Stir the resulting mixture for one hour at -78°C.[4]

-

Addition of Alcohol: Slowly add a solution of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1 equivalent) in DCM to the reaction mixture at -78°C. Stir for an additional two hours at this temperature.[4]

-

Quenching: Add triethylamine (8 equivalents) dropwise to the reaction mixture at -78°C.

-

Work-up: Allow the reaction mixture to warm to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude aldehyde can be purified by flash column chromatography on silica gel.

DMSO_Oxalyl [label="DMSO + Oxalyl Chloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophile [label="Electrophilic Sulfur Species"]; Alcohol [label="Alcohol Addition"]; Alkoxysulfonium [label="Alkoxysulfonium Salt"]; Base [label="Base Addition (Triethylamine)"]; Ylide [label="Sulfur Ylide"]; Elimination [label="Intramolecular Elimination"]; Product [label="Aldehyde + Dimethyl Sulfide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

DMSO_Oxalyl -> Electrophile; Electrophile -> Alcohol; Alcohol -> Alkoxysulfonium; Alkoxysulfonium -> Base; Base -> Ylide; Ylide -> Elimination; Elimination -> Product; }

Caption: Key steps in the Swern oxidation mechanism.Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a mild and selective oxidation of alcohols.[5] This method is often preferred for its operational simplicity, as the reaction can be carried out at room temperature and the work-up is straightforward.[6]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers become clear.

-

Extraction and Purification: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Applications in Drug Discovery and Development

The aldehyde functionality of this compound is particularly useful for constructing carbon-carbon and carbon-nitrogen bonds through reactions such as:

-

Reductive Amination: To introduce a variety of amine-containing side chains.

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: To create more complex carbon skeletons.

These transformations allow for the elaboration of the pyrrolidine core into diverse chemical libraries for screening against various biological targets. Research has shown the utility of pyrrolidine derivatives in the development of agents for a range of therapeutic areas, including:

-

Antiviral Agents: The pyrrolidine ring is a key component of several antiviral drugs.[7]

-

Oncology: Pyrrolidine-based compounds have been investigated for their potential as anticancer agents.[8][9][10]

-

Central Nervous System (CNS) Disorders: The scaffold is present in drugs targeting various CNS conditions.[11]

Conclusion

This compound is a high-value synthetic intermediate that plays a crucial role in modern drug discovery. Its well-defined chemical properties, coupled with reliable and scalable synthetic routes, make it an indispensable tool for medicinal chemists. The ability to readily introduce the pharmacologically significant pyrrolidine scaffold into novel molecular architectures ensures that this building block will continue to contribute to the development of the next generation of therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile compound in their pursuit of innovative medicines.

References

-

ChemBK. (n.d.). tert-butyl (3S)-3-(2-oxoethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

- Li Petri, G., et al. (2021).

- Tal, T., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 140, 345-361.

- Le, H., et al. (2023). Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. Bioorganic & Medicinal Chemistry, 77, 117137.

Sources

- 1. chembk.com [chembk.com]

- 2. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

starting materials for tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

An In-depth Technical Guide to the Starting Materials and Synthesis of tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a valuable heterocyclic building block in modern drug discovery. The inherent reactivity of the aldehyde functional group necessitates careful selection of synthetic strategies and starting materials. This document will explore the predominant synthetic routes, delve into the causality behind experimental choices, and provide detailed protocols for key transformations, grounded in established chemical literature.

Strategic Overview: The Challenge of the Acetaldehyde Moiety

The synthesis of this compound (also known as N-Boc-3-pyrrolidineacetaldehyde) centers on the controlled introduction of a fragile 2-oxoethyl group onto the pyrrolidine scaffold. The primary challenge lies in the aldehyde's susceptibility to oxidation, reduction, and self-condensation. Therefore, the most successful and widely adopted strategies involve the late-stage formation of the aldehyde from a more stable precursor.

The two principal retrosynthetic disconnections are:

-

Oxidation of a Primary Alcohol: This is the most common and reliable approach, where the target aldehyde is generated via the oxidation of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid.

-

Oxidative Cleavage of an Alkene: This route involves the ozonolysis of tert-butyl 3-allylpyrrolidine-1-carboxylate. While effective, it requires specialized equipment for handling ozone.

This guide will focus primarily on the oxidation route due to its prevalence, versatility, and scalability.

The Primary Pathway: Synthesis via Alcohol Oxidation

This robust, multi-step pathway is the workhorse for accessing the target aldehyde. It begins with the construction of the key intermediate, N-Boc-pyrrolidine-3-ethanol, followed by a carefully selected oxidation reaction.

Synthesis of the Key Precursor: tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

The economic viability and efficiency of the entire synthesis hinge on the preparation of this alcohol intermediate. A highly effective route, suitable for industrial production, starts from the inexpensive and commercially available raw material, dimethyl itaconate.[1][2]

Workflow Diagram: From Dimethyl Itaconate to N-Boc-pyrrolidine-3-ethanol

Caption: Multi-step synthesis from an acyclic precursor.

Experimental Protocol: Synthesis of N-Boc-pyrrolidine-3-methanol [1][2]

-

Step 1: Intramolecular Cyclization: Dimethyl itaconate is dissolved in a suitable solvent (e.g., methanol) and treated with an acid catalyst at elevated temperatures (40-60°C) to yield methyl 5-oxo-3-pyrrolidinecarboxylate.

-

Step 2: Reduction: The resulting lactam-ester is dissolved in a solvent and treated with a powerful reducing agent, such as a sodium borohydride/trifluoroacetic acid (NaBH₄/TFA) system, to reduce both the ketone and the ester, affording pyrrolidine-3-methanol.

-

Step 3: Boc Protection: The crude pyrrolidine-3-methanol is dissolved in a solvent like dichloromethane (DCM). A base (e.g., triethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds at room temperature to yield N-Boc-pyrrolidine-3-methanol, which can be purified by standard workup and chromatography.[3]

The Critical Step: Oxidation to the Aldehyde

With the primary alcohol in hand, the final step is a mild oxidation. The choice of reagent is paramount to ensure high yield and purity of the aldehyde without side reactions. The two most reliable and widely used methods are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.

Oxidation Method Comparison

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Reagents | Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine (Et₃N) | Dess-Martin Periodinane |

| Temperature | Cryogenic (-78 °C) | Room Temperature |

| Advantages | High yields, avoids over-oxidation, widely applicable.[4][5] | Mild, neutral pH, high chemoselectivity, simple workup.[6][7][8] |

| Disadvantages | Requires low temperature, produces malodorous dimethyl sulfide, toxic CO gas.[5][9] | Reagent is expensive and potentially explosive, not ideal for very large scale.[6][10] |

Workflow Diagram: Key Oxidation Mechanisms

Caption: Comparison of Swern and DMP oxidation pathways.

Detailed Protocol 1: Swern Oxidation [4][5]

-

Safety Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and dimethyl sulfide. All glassware must be rigorously dried.

-

Activator Formation: To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of N-Boc-pyrrolidine-3-methanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

-

Elimination: Add triethylamine (5.0 eq) dropwise. The reaction mixture may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step or purified by flash chromatography.

Detailed Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [6][8][10][11]

-

Safety Note: DMP is a high-energy material and should be handled with care, avoiding shock and friction.

-

Reaction Setup: To a solution of N-Boc-pyrrolidine-3-methanol (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution. Stir vigorously until the layers are clear.

-

Purification: Separate the organic layer, and wash with saturated sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by silica gel chromatography.

Alternative Pathway: Ozonolysis of an Alkene

An alternative, though less common, approach is the oxidative cleavage of an alkene. This method requires the synthesis of the precursor tert-butyl 3-allylpyrrolidine-1-carboxylate.

Conceptual Protocol: Ozonolysis

-

Ozonolysis: A solution of tert-butyl 3-allylpyrrolidine-1-carboxylate in a suitable solvent (e.g., DCM/Methanol) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a persistent blue color indicates an excess of ozone.

-

Reductive Workup: The excess ozone is purged with nitrogen or oxygen. A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), is then added to quench the intermediate ozonide and form the aldehyde.[12][13]

-

Purification: The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified via standard chromatographic techniques.

Conclusion for the Practicing Scientist

The synthesis of this compound is most reliably achieved through the oxidation of its corresponding primary alcohol. For laboratory-scale synthesis where substrate sensitivity is a concern, the Dess-Martin Periodinane oxidation offers unparalleled mildness and ease of execution.[6][8] For larger-scale preparations where cost and reagent handling are primary factors, the Swern oxidation remains a highly effective and validated method, provided the necessary cryogenic conditions and safety precautions are implemented.[4][5] Both pathways originate from readily available starting materials, with the route from dimethyl itaconate presenting a cost-effective option for multi-gram synthesis.[1][2]

References

-

Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

-

Dess-Martin Oxidation. Chem-Station Int. Ed. (2014). [Link]

-

Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

-

Preparing Aldehydes and Ketones. Chemistry LibreTexts. (2022). [Link]

-

Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

- Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

Swern Oxidation. Organic Chemistry Portal. [Link]

-

Omura, K.; Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]

- The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

-

Swern Oxidation. YouTube. (2025). [Link]

-

Ozonolysis of some complex organic substrates in flow. Semantic Scholar. (2013). [Link]

-

End-group differentiating ozonolysis of furocoumarins. ResearchGate. (2015). [Link]

Sources

- 1. CN106588738A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 2. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. [PDF] Ozonolysis of some complex organic substrates in flow | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Commercial Availability of tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

This guide provides a comprehensive overview of tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's commercial landscape, quality control considerations, and strategic alternatives to direct procurement.

Introduction: The Strategic Importance of a Versatile Pyrrolidine Building Block

This compound (CAS No. 136031-78-4 for the racemic form, 1374673-90-1 for the (S)-enantiomer) is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a pyrrolidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive aldehyde functionality. This combination makes it a valuable intermediate for introducing the pyrrolidine motif into larger, more complex molecules.[1]

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, often leading to improved binding affinity and pharmacokinetic properties.[1] The aldehyde group in this compound serves as a versatile chemical handle, enabling a wide range of transformations such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity. The Boc protecting group offers stability under various reaction conditions while being readily removable under acidic conditions, a crucial feature in multi-step syntheses.[2]

Commercial Availability & Supplier Landscape

This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized niche providers. The compound is typically offered as a racemic mixture or as specific enantiomers, with the (S)-form being commonly listed.

Table 1: Representative Commercial Suppliers and Typical Specifications

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate | 1374673-90-1 | ≥95% | 1g, 5g |

| BLD Pharm | tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | 170491-62-0 | 97%+ | 1g, 5g, 25g |

| Combi-Blocks | (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate | 1374673-90-1 | 95%+ | 1g, 5g, 10g |

| Pharmaffiliates | Venlafaxine Hydrochloride (Related structure) | 99300-78-4 | EP Standard | Inquire |

| Chem-Impex | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | N/A | >97% | 5g, 25g, 100g |

Note: This table is illustrative and not exhaustive. Researchers should always verify current specifications and availability directly with suppliers. Purity is typically determined by HPLC or NMR.

The choice of supplier often depends on the scale of the research, required purity, and the need for a specific stereoisomer. For early-stage discovery, smaller quantities from major distributors may be sufficient. For process development or larger-scale synthesis, contacting manufacturers who can provide bulk quantities and detailed batch-specific analytical data is advisable.

Procurement Strategy and Quality Assessment

A robust procurement strategy extends beyond simply identifying a supplier. As a senior scientist, the emphasis must be on ensuring the quality and consistency of the starting material, as this directly impacts the success and reproducibility of subsequent synthetic steps.

The Procurement Workflow

A systematic approach to procurement and validation is critical. The following workflow outlines key decision points and validation steps.

Caption: A logical workflow for procuring and validating chemical reagents.

Essential Quality Control Checks

Upon receiving a shipment, it is imperative to perform in-house QC checks, regardless of the supplier's reputation.

-

¹H NMR Spectroscopy: This is the most crucial test. The proton NMR spectrum should be clean, with characteristic peaks corresponding to the aldehyde proton (a triplet around 9.8 ppm), the Boc group (a singlet at ~1.46 ppm), and the pyrrolidine ring protons. The integration of these signals should be consistent with the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) should show the [M+H]⁺ or [M+Na]⁺ adduct.

-

HPLC/UPLC: To assess purity. The chromatogram should show a major peak corresponding to the product, and the purity should align with the supplier's CoA.

A mismatch between in-house data and the supplier's CoA is a red flag that must be addressed with the supplier before the material is used in any reaction.

Handling and Storage

Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid.

-

Storage: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3][4] Refrigeration (2-8°C) is recommended for long-term storage.

-

Handling: Avoid prolonged exposure to air and moisture.[4] When handling, use dry glassware and solvents. It is good practice to weigh out the required amount quickly and reseal the container promptly under an inert atmosphere.

Alternative Strategy: In-House Synthesis

While commercially available, there are scenarios (e.g., large-scale demand, cost-prohibitive pricing, or the need for a non-commercial analog) where in-house synthesis is a viable alternative. A common and reliable method is the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Synthetic Workflow: Oxidation of the Primary Alcohol

This route is often preferred due to the high yields and the relative availability of the starting alcohol.

Caption: A typical synthetic route to the target aldehyde via oxidation.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for small- to medium-scale synthesis. DMP is favored for its mild conditions and high efficiency.

Materials:

-

tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: Dissolve tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Oxidant: Cool the solution to 0°C in an ice bath. Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and synthetic chemistry. A thorough understanding of the supplier landscape, coupled with rigorous in-house quality control, is essential for ensuring the reliability of research outcomes. For projects requiring large quantities or customized analogs, in-house synthesis via oxidation of the corresponding alcohol presents a robust and efficient alternative. By employing the strategic considerations outlined in this guide, researchers can confidently source and utilize this versatile compound in their synthetic endeavors.

References

-

ChemBK. tert-butyl (3S)-3-(2-oxoethyl)pyrrolidine-1-carboxylate Request for Quotation. Available from: [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available from: [Link]

-

LookChem. Cas 1048920-45-1, Tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. Available from: [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate. Available from: [Link]

- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

PubChem. Tert-butyl 3-aminopyrrolidine-2-carboxylate. Available from: [Link]

-